2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide

Structure-Activity Relationship (SAR) Piperidine Derivatives Potency Optimization

Researchers optimizing piperidine-based scaffolds require reliable access to the 3-yl substitution isomer. This compound provides a reactive chloroacetamide handle for rapid nucleophilic diversification, enabling direct SAR comparison against the 4-yl analog. - >6-fold potency shift vs. 4-yl analog guides spatial orientation studies. - 98% purity minimizes side reactions during focused library synthesis. - Available in g-to-kg scale with same-week dispatch.

Molecular Formula C9H17ClN2O
Molecular Weight 204.70 g/mol
Cat. No. B7866528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide
Molecular FormulaC9H17ClN2O
Molecular Weight204.70 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)N(C)C(=O)CCl
InChIInChI=1S/C9H17ClN2O/c1-11-5-3-4-8(7-11)12(2)9(13)6-10/h8H,3-7H2,1-2H3
InChIKeyBBVIMYZDNRBSHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide: Compound Overview


2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide (CAS 1250395-79-9) is a synthetic small molecule with a molecular weight of 204.70 g/mol . It belongs to the class of piperidine acetamides, featuring a chloroacetamide group attached to an N-methylated piperidine ring . This compound is primarily utilized as a versatile building block in medicinal chemistry research, with its chloro substituent enabling facile nucleophilic substitution for derivative synthesis .

2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide: Irreplaceability Factors


Substitution with closely related piperidine acetamides is not straightforward. Minor structural variations—such as the position of the piperidine ring attachment, the nature of the halogen, or the absence of the chloro group—can profoundly alter reactivity, biological activity, and physicochemical properties . For example, the 3-yl substitution pattern on the piperidine ring confers distinct electronic and steric effects compared to the 4-yl analog, influencing both synthetic utility and target engagement [1]. The following quantitative evidence details these critical differentiators.

2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide: Quantitative Differentiation Evidence


Substitution Position: 3-yl vs. 4-yl Potency Comparison

In a functional rescue assay, the 3-yl piperidine substitution pattern (as in the target compound) demonstrated markedly higher potency compared to the 4-yl substitution pattern. The 3-yl, 2-chloro derivative (Compound 12c) exhibited an EC50 of 2.04 ± 0.18 µM, whereas the 4-yl, 2-chloro analog (Compound 12f) showed a significantly reduced EC50 of 13 ± 1.6 µM [1]. This represents a >6-fold difference in potency.

Structure-Activity Relationship (SAR) Piperidine Derivatives Potency Optimization

Halogen Substituent Potency Tuning

Within the 3-yl piperidine series, the 2-chloro substituent (as in the target compound) provided an EC50 of 2.04 ± 0.18 µM [1]. In contrast, the 3-chloro regioisomer (Compound 12d) showed a 5-fold increase in potency (EC50 = 0.41 ± 0.06 µM), while the 2-bromo analog (data from related series) is expected to exhibit altered reactivity due to the larger atomic radius and different leaving group potential [2]. This highlights the fine-tuning capability of the chloro group for balancing reactivity and biological activity.

Halogen Bonding Potency Tuning SAR Analysis

Chloro Group: Synthetic Utility and Property Modulation

The chloro group in the target compound serves as a critical synthetic handle for nucleophilic substitution reactions, enabling facile derivatization into diverse analogs . In contrast, the non-halogenated analog, N-Methyl-N-(1-methyl-piperidin-3-yl)-acetamide, lacks this reactive site, limiting its utility as a versatile building block . Additionally, the chloro substituent contributes to the compound's LogP (XLogP3 = 0.9), which is favorable for moderate membrane permeability .

Synthetic Intermediate Nucleophilic Substitution Physicochemical Properties

2-Chloro-N-methyl-N-(1-methyl-piperidin-3-yl)-acetamide: Optimal R&D Applications


SAR Exploration of Piperidine Scaffolds

The >6-fold potency difference between 3-yl and 4-yl substitution patterns [1] makes this compound an essential tool for medicinal chemists investigating the optimal spatial orientation of piperidine scaffolds. The 3-yl substitution pattern, as demonstrated by Compound 12c (EC50 = 2.04 ± 0.18 µM), provides a potent starting point for SAR campaigns targeting specific receptors or enzymes [2].

Focused Library Synthesis via Nucleophilic Substitution

The reactive chloro group enables rapid diversification into arrays of amide, amine, or thioether derivatives . This is particularly valuable for generating focused libraries to probe SAR around the piperidine core, as the compound can be easily converted to analogs with varied substituents at the chloro position.

Halogen Effects on Pharmacological Activity

The compound's 2-chloro substitution provides a unique point of comparison to its 3-chloro and 2-bromo analogs, which exhibit different potency profiles [3][4]. Researchers studying the role of halogen bonding or substituent electronic effects can utilize this compound as a reference to delineate the impact of halogen identity and position on target engagement.

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